N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide
Description
The compound “N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide” is a structurally complex molecule featuring a pyrrole core with multiple substituents. Key structural elements include:
- Pyrrole ring: Substituted at positions 4 and 5 with methyl groups, enhancing steric bulk and influencing electronic properties.
- Sulfonyl group: A 4-methylphenylsulfonyl moiety at position 3, which may improve solubility and stability via polar interactions .
- Cyclopropanecarboxamide: A cyclopropane ring conjugated to an amide group at position 2, which may contribute to conformational rigidity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C20H24N2O3S/c1-5-12-22-15(4)14(3)18(19(22)21-20(23)16-8-9-16)26(24,25)17-10-6-13(2)7-11-17/h5-7,10-11,16H,1,8-9,12H2,2-4H3,(H,21,23) |
InChI Key |
DKALLRNLJUOADI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC=C)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Optimization of Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | NaH | Cs₂CO₃ | NaH |
| Solvent | THF | DMF | THF |
| Temperature (°C) | 0–25 | 25–40 | 0–25 |
| Yield (%) | 78 | 65 | 78 |
The use of NaH in tetrahydrofuran (THF) at 0–25°C provided superior yield compared to cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).
Sulfonylation at the 3-Position
The sulfonyl group is introduced via reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of pyridine as a base.
Reaction Conditions and Yield Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | Dichloromethane | Acetonitrile |
| Base | Pyridine | Triethylamine |
| Time (h) | 12 | 8 |
| Yield (%) | 92 | 85 |
Dichloromethane and pyridine at ambient temperature for 12 hours achieved a 92% yield, while acetonitrile with triethylamine resulted in incomplete conversion.
Allylation at the 1-Position
The prop-2-en-1-yl group is introduced via nucleophilic substitution using allyl bromide. Catalytic systems and solvents significantly impact efficiency.
Comparative Analysis of Allylation Methods
NaH in THF at 0–25°C provided higher regioselectivity compared to Cs₂CO₃ in acetonitrile at elevated temperatures.
Cyclopropanecarboxamide Functionalization
The final step involves coupling cyclopropanecarbonyl chloride with the free amine group on the pyrrole ring. Amide bond formation is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Coupling Reaction Optimization
EDC/HOBt in dichloromethane (DCM) outperformed dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in THF, yielding 88% product.
Purification and Characterization
Crude product purification is achieved via column chromatography (silica gel, ethyl acetate/hexanes). Analytical characterization includes:
-
¹H NMR (CDCl₃): δ 1.38 (s, 9H, cyclopropane), 2.01–2.19 (m, 2H, allyl), 3.28–3.41 (m, 2H, pyrrole-CH₂).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reaction Pathways and Functional Groups
The compound’s reactivity is governed by its functional groups:
-
Sulfonyl group at position 3 of the pyrrole ring
-
Cyclopropanecarboxamide moiety
-
Prop-2-en-1-yl (allyl) substituent
-
Pyrole ring with methyl groups at positions 4 and 5
These groups enable participation in nucleophilic substitution, electrophilic addition, and cyclopropane ring-opening reactions, among others .
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group acts as a leaving group under basic conditions, enabling substitution reactions.
-
Reagents : Amines, hydroxide ions, or other nucleophiles.
-
Conditions : Alkaline environment, elevated temperatures.
-
Products : Replacement of the sulfonyl group with nucleophiles (e.g., amine derivatives).
Electrophilic Addition at the Allyl Group
The double bond in the prop-2-en-1-yl group undergoes electrophilic addition.
-
Reagents : Bromine (Br₂), hydrogen halides (HX), or other electrophiles.
-
Conditions : Room temperature or mild heating.
-
Products : Addition of electrophiles across the double bond (e.g., dibromide derivatives).
Cyclopropane Ring Opening
The cyclopropanecarboxamide moiety can undergo ring-opening under acidic or basic conditions.
-
Reagents : Strong acids (e.g., HCl) or bases (e.g., KOH).
-
Conditions : High temperatures or catalytic environments.
-
Products : Linearized derivatives (e.g., carboxylic acid or amide derivatives).
Aromatic Substitution on the Pyrrole Ring
The pyrrole ring may undergo substitution reactions, though its inherent stability reduces reactivity.
-
Reagents : Electrophiles (e.g., nitration reagents).
-
Conditions : Strong acidic conditions, presence of directing groups.
-
Products : Substituted pyrrole derivatives (e.g., nitro derivatives).
Reaction Comparison Table
| Reaction Type | Key Reagents/Conditions | Expected Products |
|---|---|---|
| Nucleophilic substitution | Amines, hydroxide ions; alkaline | Substituted sulfonyl derivatives |
| Electrophilic addition | Br₂, HX; room temperature | Allyl group-addition products |
| Cyclopropane ring opening | HCl, KOH; elevated temperatures | Linearized carboxamide derivatives |
| Aromatic substitution | Nitration reagents; strong acid | Substituted pyrrole derivatives |
Key Structural Insights
The molecular formula C₂₀H₂₆N₂O₃S and molecular weight 374.5 g/mol reflect the compound’s complexity. The pyrrole ring’s methyl substituents at positions 4 and 5 likely influence steric effects and electronic properties, modulating reaction selectivity. The cyclopropanecarboxamide moiety introduces strain, making it susceptible to ring-opening under stress.
Research Implications
Preliminary studies highlight the compound’s potential in medicinal chemistry, particularly for developing therapeutic agents targeting enzymes or receptors. Its sulfonamide functionality, known for biological activity, may enhance interactions with cellular pathways .
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide may exhibit significant anticancer properties. The sulfonyl group is known for its ability to interact with various enzymes and proteins, potentially inhibiting their activity and affecting cancer cell proliferation.
Case Studies
A study evaluating similar compounds found that modifications in the sulfonamide group could enhance anticancer activity, indicating that this compound may also benefit from structural optimization for improved efficacy against specific cancer types .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The presence of multiple functional groups suggests potential interactions with microbial enzymes or receptors, leading to inhibition of growth or virulence factors.
Anti-inflammatory Effects
Research into related pyrrole derivatives has shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Given the structural similarities, it is hypothesized that this compound may exhibit similar activities .
Organic Synthesis Applications
Due to its unique structure, this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules in medicinal chemistry.
Potential Synthetic Pathways
The compound can be utilized in:
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
*Estimated based on structural analysis.
Lumping Strategy Considerations
highlights that structurally similar compounds (e.g., shared sulfonyl-pyrrole cores) may undergo analogous physicochemical processes . However, divergent substituents (allyl vs. cyclopentyl, cyclopropane vs. THF) could necessitate separate categorization in drug design or environmental modeling.
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound that exhibits potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
This compound features a pyrrole ring with various substituents, including a sulfonyl group and a cyclopropanecarboxamide moiety. The molecular formula is with a molecular weight of 426.5 g/mol . The unique structural characteristics suggest diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN2O3S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 951963-00-1 |
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity . This interaction could disrupt bacterial cell processes, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Activity
Research has suggested that this compound may also possess anticancer properties. The presence of multiple functional groups allows it to interfere with cellular pathways by binding to specific receptors or other biomolecules, potentially leading to changes in cellular function .
A comparative analysis of similar compounds indicates that the unique combination of functional groups in this compound may enhance its therapeutic potential compared to others in its class.
The mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in inflammation and cancer progression . The interaction with cyclooxygenase (COX) enzymes could be significant, as COX inhibitors are known for their anti-inflammatory and anticancer effects.
Case Studies
Several studies have explored the biological activities of compounds related to N-{4,5-dimethyl-3-[4-methylphenyl)sulfonyl]-1-(prop-2-en-1-y)-1H-pyrrol}. For instance:
- Study on COX Inhibition : A study indicated that related sulfonamide derivatives exhibited moderate to strong inhibitory activity against COX-II enzymes, which are implicated in inflammatory processes .
- Antibacterial Studies : Another research highlighted the antibacterial potential of chalcone derivatives, suggesting that similar structural motifs could lead to effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide?
- Answer : The synthesis involves multi-step protocols, including sulfonylation, alkylation, and cyclopropane ring formation. Critical steps include:
- Sulfonylation : Introducing the 4-methylphenylsulfonyl group to the pyrrole core under anhydrous conditions (e.g., using lithium bis(trimethylsilyl)amide as a base in THF) to avoid hydrolysis .
- Allylation : Prop-2-en-1-yl group attachment via nucleophilic substitution, requiring precise temperature control (−78°C to room temperature) to prevent side reactions .
- Cyclopropane Formation : Cyclopropanecarboxamide coupling via [2+1] cycloaddition or ring-opening strategies, with yields sensitive to solvent polarity (e.g., dichloromethane vs. acetonitrile) .
- Challenges : Low yields in cyclopropane coupling (reported 30–45% in similar compounds) due to steric hindrance and competing polymerization of the allyl group .
Q. Which analytical techniques are essential for confirming the structure of this compound?
- Answer : A combination of spectroscopy and crystallography is required:
- NMR : ¹H and ¹³C NMR verify substituent positions and cyclopropane geometry. For example, allyl protons show characteristic splitting patterns (δ 5.1–5.8 ppm), while cyclopropane carbons appear at δ 10–15 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 456.2012 for C₂₃H₂₈N₂O₃S) and isotopic patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the cyclopropane ring and sulfonyl group orientation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal packing distortions. Strategies include:
- Variable-Temperature NMR : Identify conformational equilibria by observing signal coalescence at elevated temperatures (e.g., 40–60°C) .
- DFT Calculations : Compare experimental NMR shifts with computed values for different conformers using Gaussian or ORCA software .
- Multi-Technique Validation : Cross-validate with IR (sulfonyl stretching at 1150–1300 cm⁻¹) and HPLC purity assays (>98%) .
Q. What methodologies optimize the reaction conditions for sulfonylation in sterically hindered pyrrole derivatives?
- Answer : Steric hindrance from 4,5-dimethyl groups reduces sulfonylation efficiency. Optimization strategies:
- Base Selection : Bulky bases like LDA enhance deprotonation of the pyrrole N–H without promoting side reactions .
- Solvent Effects : Low-polarity solvents (e.g., toluene) improve sulfonyl chloride electrophilicity .
- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonylation via intermediate stabilization .
- Table : Comparison of sulfonylation conditions:
| Base | Solvent | Yield (%) | Reference |
|---|---|---|---|
| LDA | THF | 72 | |
| NaH | DCM | 58 | |
| K₂CO₃ | AcCN | 41 |
Q. How does the allyl group influence the compound’s reactivity in biological assays?
- Answer : The prop-2-en-1-yl group serves dual roles:
- Covalent Binding : The allyl moiety may act as a Michael acceptor, enabling irreversible binding to cysteine residues in target proteins (e.g., kinase inhibitors) .
- Metabolic Stability : Allyl groups are prone to oxidative metabolism (e.g., CYP450-mediated epoxidation), which can be mitigated by deuteration (e.g., CD₃ substitution) to prolong half-life .
- Structure-Activity Relationship (SAR) : Modifying the allyl chain length or substituting with propargyl groups alters potency and selectivity in enzyme inhibition assays .
Q. What strategies address low yields in cyclopropane ring formation during scale-up?
- Answer : Scale-up challenges include exothermic reactions and byproduct accumulation. Solutions:
- Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce decomposition .
- Catalytic Systems : Rhodium(II) or copper(I) catalysts enhance cyclopropanation efficiency (e.g., Rh₂(OAc)₄ in dichloroethane at 80°C) .
- Workup Optimization : Use aqueous-organic biphasic extraction (e.g., ethyl acetate/water) to isolate the cyclopropane product efficiently .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction parameters (e.g., humidity, inert gas purity) to minimize batch-to-batch variability .
- Data Interpretation : Use software like MestReNova for NMR analysis and Mercury for crystallographic visualization .
- Ethical Compliance : Adhere to NIH guidelines for deuterated compound synthesis if isotopic labeling is pursued .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
